Product packaging for Deoxylapachol(Cat. No.:CAS No. 3568-90-9)

Deoxylapachol

Cat. No.: B151955
CAS No.: 3568-90-9
M. Wt: 226.27 g/mol
InChI Key: OSDFYZPKJKRCRR-UHFFFAOYSA-N
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Description

Deoxylapachol is a naturally occurring naphthoquinone compound isolated from the heartwood of teak (Tectona grandis) and related species . It belongs to a class of organic compounds characterized by their naphthoquinone structure, which is known to contribute to various biological activities. As a research compound, this compound serves as a valuable standard and tool in natural product chemistry and phytochemistry research, aiding in the identification and quantification of bioactive components in timber species. Research into this compound has explored its potential biological properties. Studies have investigated its repellent and protective effects against wood-boring termites (Incisitermes marginipennis), suggesting its natural role in wood durability . This makes it a compound of interest in ecological and agricultural chemistry research for developing eco-friendly wood protectants. The broader naphthoquinone family, which includes structurally related compounds like lapachol, has been extensively studied for diverse pharmacological activities, including anti-inflammatory effects, which may provide context for understanding the research interest in this class of molecules . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures or for any clinical, therapeutic, prophylactic, or diagnostic purposes in humans or animals. It is not for household use. Researchers handling this compound should adhere to appropriate laboratory safety protocols. The product information is provided for scientific research purposes only and is not to be construed as a recommendation for any specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B151955 Deoxylapachol CAS No. 3568-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbut-2-enyl)naphthalene-1,4-dione
Source PubChem
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InChI

InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDFYZPKJKRCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40189186
Record name Deoxylapachol
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Molecular Weight

226.27 g/mol
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CAS No.

3568-90-9
Record name Deoxylapachol
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Record name Deoxylapachol
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Record name 3568-90-9
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Record name Deoxylapachol
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Record name DEOXYLAPACHOL
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Foundational & Exploratory

Deoxylapachol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community due to its pronounced antifungal and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data from various extraction studies are summarized, and key experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Sources of this compound

This compound is predominantly found in the heartwood, bark, and inner bark of several plant species, primarily within the Bignoniaceae family. The most well-documented sources include species of the Tabebuia and Tecoma genera. Additionally, it has been identified in other plant families.

Primary Botanical Sources:
  • Genus Tabebuia : Various species of Tabebuia, commonly known as Lapacho or Pau D'Arco, are rich sources of naphthoquinones, including this compound. Tabebuia avellanedae (syn. T. impetiginosa) is a notable species from which this compound has been identified.[1] The heartwood and inner bark are the primary plant parts utilized for extraction.[1]

  • Genus Tecoma : Species within this genus are also known to produce this compound.

  • Tectona grandis (Teak) : this compound has been reported in the wood of the teak tree, a member of the Lamiaceae family.[2]

  • Landsburgia quercifolia : This organism is another reported source of this compound.[2]

The concentration of this compound can vary significantly based on the plant's geographical location, age, and the specific part of the plant being analyzed.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The selection of solvents and chromatographic conditions is crucial for achieving high purity and yield.

Extraction Methodologies

The initial step in isolating this compound is the extraction from dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compound.

Table 1: Common Solvents for Naphthoquinone Extraction and Their Polarity

SolventPolarityTypical Use
n-HexaneNon-polarInitial extraction to remove non-polar compounds (e.g., fats, waxes)
ChloroformModerately PolarExtraction of naphthoquinones
DichloromethaneModerately PolarExtraction of naphthoquinones
Ethyl AcetatePolarExtraction of a broad range of phytochemicals, including naphthoquinones
AcetonePolarEffective for extracting a wide array of polar and non-polar compounds
EthanolHighly PolarCommon solvent for initial broad-spectrum extraction
MethanolHighly PolarCommon solvent for initial broad-spectrum extraction

General Extraction Protocol:

  • Preparation of Plant Material : The plant material (e.g., heartwood, bark) is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction :

    • Maceration : The powdered plant material is soaked in a selected solvent (e.g., methanol, ethanol, or chloroform) for a period of 3 to 7 days with occasional agitation.[3]

    • Soxhlet Extraction : For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates the plant material with a warm solvent.

  • Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Table 2: Percentage Yield of Crude Extracts from Various Plant Materials (Illustrative)

Plant MaterialSolventExtraction MethodYield (%)Reference
Carica papaya LeavesMethanolMaceration15.2[4]
Carica papaya LeavesEthanolMaceration12.8[4]
Phragmanthera capitataMethanolMaceration21.5[5]
Phragmanthera capitataAcetoneMaceration6.87[5]
Seriphidium oliverianumMethanolMaceration15.55[6]

Note: The yields presented are for the total crude extract and not specifically for this compound. The actual yield of this compound will be a fraction of this and is dependent on the plant source and extraction efficiency.

Purification by Column Chromatography

Column chromatography is the most common and effective method for purifying this compound from the crude extract.[7] The principle of separation is based on the differential adsorption of the components of the mixture onto a stationary phase as a mobile phase is passed through it.

Detailed Column Chromatography Protocol:

  • Preparation of the Column :

    • A glass column is packed with a slurry of the stationary phase (typically silica gel or alumina) in a non-polar solvent (e.g., hexane).[8] The packing must be uniform to ensure optimal separation.[7]

  • Sample Loading :

    • The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and carefully loaded onto the top of the packed column.[8]

  • Elution :

    • A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution) to separate the compounds based on their polarity.[9]

    • A typical solvent gradient for the separation of naphthoquinones starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate or chloroform.

  • Fraction Collection :

    • The eluate is collected in a series of fractions.

  • Analysis of Fractions :

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

    • Fractions containing the pure compound are combined and the solvent is evaporated to yield the purified this compound.

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, with its anticancer and antifungal effects being the most studied. The mechanism of action is often attributed to its ability to induce oxidative stress and apoptosis in target cells.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of action for many naphthoquinones, including this compound, is the generation of reactive oxygen species (ROS) within the cell.[10] This process is believed to occur through redox cycling.

ROS_Generation This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction Semiquinone->this compound Oxidation O2 O₂ Semiquinone->O2 Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ H2O2 H₂O₂ Superoxide->H2O2 SOD CellularReductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) CellularReductases->this compound OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction (Fe²⁺) LipidPeroxidation Lipid Peroxidation OH_radical->LipidPeroxidation DNA_Damage DNA Damage OH_radical->DNA_Damage Protein_Oxidation Protein Oxidation OH_radical->Protein_Oxidation

Caption: Redox cycling of this compound leading to ROS generation.

The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which can ultimately trigger programmed cell death.[11]

Apoptosis Induction

The cytotoxic effects of this compound are often mediated through the induction of apoptosis. While the precise signaling cascade for this compound is still under investigation, it is likely to share similarities with other apoptosis-inducing agents that act via ROS generation.

Apoptosis_Pathway This compound This compound ROS Increased ROS This compound->ROS MAPK_Pathway MAPK Signaling (e.g., JNK, p38) ROS->MAPK_Pathway Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress FOXO3a_Pathway FOXO3a Activation MAPK_Pathway->FOXO3a_Pathway Bax_Bak_Activation Bax/Bak Activation FOXO3a_Pathway->Bax_Bak_Activation Mitochondrial_Stress->Bax_Bak_Activation Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome Caspase_3_Activation Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Plausible apoptosis signaling pathway induced by this compound.

This proposed pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) and FOXO3a signaling pathways, leading to mitochondrial-mediated apoptosis.[12][13]

Experimental Workflow Visualization

The overall process from plant material to purified this compound can be summarized in the following workflow.

Isolation_Workflow Plant_Material Plant Material (e.g., Tabebuia avellanedae heartwood) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Powdered_Material Powdered Plant Material Drying_Grinding->Powdered_Material Solvent_Extraction Solvent Extraction (Maceration or Soxhlet) Powdered_Material->Solvent_Extraction Filtration_Concentration Filtration and Concentration Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Filtration_Concentration->Crude_Extract Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_this compound Purified this compound TLC_Analysis->Pure_this compound

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. Its isolation from readily available botanical sources, such as Tabebuia species, is achievable through standard phytochemical techniques. A thorough understanding of its extraction, purification, and mechanism of action is paramount for its future development as a pharmaceutical agent. Further research is warranted to quantify the yield of this compound from various natural sources and to further elucidate the intricate details of its signaling pathways in different cell types.

References

The Deoxylapachol Biosynthetic Pathway in Tectona grandis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the putative biosynthetic pathway of deoxylapachol, a significant secondary metabolite found in the heartwood of Tectona grandis (teak). This compound and its derivatives are of considerable interest due to their wide range of biological activities, including antifungal and termiticidal properties, which contribute to the renowned durability of teak wood. This document outlines the proposed enzymatic steps, key intermediates, and relevant experimental protocols to facilitate further research and drug development.

The Putative this compound Biosynthetic Pathway

This compound, a naphthoquinone, is synthesized via the shikimate pathway. While the specific enzymes in Tectona grandis have not been fully elucidated, a putative pathway can be constructed based on established knowledge of naphthoquinone biosynthesis in other plant species. The pathway initiates from chorismate, a key branch-point intermediate in primary metabolism.

The proposed biosynthetic route to this compound involves the following key stages:

  • Formation of the Naphthoquinone Scaffold: The pathway begins with the conversion of chorismate, derived from the shikimate pathway, to 1,4-dihydroxy-2-naphthoate (DHNA). This transformation is catalyzed by a series of enzymes, including isochorismate synthase (ICS).

  • Prenylation of the Naphthoquinone Ring: The core naphthoquinone structure, DHNA, undergoes prenylation. A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the DHNA molecule.

  • Final Modification Steps: Subsequent decarboxylation and other potential modifications lead to the formation of this compound.

The intermediates and the final product of this proposed pathway are summarized in Table 1.

Table 1: Key Intermediates and Product in the Putative this compound Biosynthetic Pathway

Compound NameChemical FormulaRole in Pathway
ChorismateC₁₀H₁₀O₆Primary Metabolite Precursor
IsochorismateC₁₀H₁₀O₆Intermediate
1,4-Dihydroxy-2-naphthoate (DHNA)C₁₁H₈O₄Naphthoquinone Precursor
Dimethylallyl pyrophosphate (DMAPP)C₅H₁₂O₇P₂Prenyl Group Donor
This compoundC₁₅H₁₄O₂Final Product

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Deoxylapachol_Pathway cluster_shikimate Shikimate Pathway cluster_naphthoquinone Naphthoquinone Biosynthesis cluster_mep MEP/DOXP Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) Isochorismate->DHNA Series of enzymatic steps Prenylated_DHNA Prenylated Intermediate DHNA->Prenylated_DHNA Prenyltransferase This compound This compound Prenylated_DHNA->this compound Decarboxylation & other modifications DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Prenylated_DHNA Extraction_Workflow Start Start: Tectona grandis heartwood powder Extraction Methanol Extraction (Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Redissolution Redissolve in Methanol Evaporation->Redissolution Filtration 0.45 µm Syringe Filtration Redissolution->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification against Standard Curve HPLC->Quantification End End: this compound Concentration Quantification->End Enzyme_Assay_Workflow Start Start: Fresh Tectona grandis tissue Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Homogenize in Extraction Buffer Grinding->Extraction Filtration Filtration Extraction->Filtration Centrifugation Centrifugation Filtration->Centrifugation Crude_Extract Collect Crude Enzyme Extract Centrifugation->Crude_Extract Protein_Quant Protein Quantification Crude_Extract->Protein_Quant Assay_Setup Set up Prenyltransferase Assay (DHNA + DMAPP + Enzyme) Crude_Extract->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Reaction_Stop Stop Reaction with HCl Incubation->Reaction_Stop Product_Extraction Extract with Ethyl Acetate Reaction_Stop->Product_Extraction HPLC_Analysis HPLC/LC-MS Analysis of Product Product_Extraction->HPLC_Analysis End End: Confirmation of Prenyltransferase Activity HPLC_Analysis->End

Methodological & Application

Application Notes and Protocols: Total Synthesis and Biological Evaluation of Deoxylapachol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of deoxylapachol analogues, their cytotoxic properties, and the underlying mechanisms of action. Detailed experimental protocols for both the chemical synthesis and key biological assays are included to facilitate further research and development in this area.

Introduction to this compound and its Analogues

This compound, a naturally occurring 1,4-naphthoquinone, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antineoplastic, and antileishmanial properties[1]. It is structurally characterized by a 1,4-naphthoquinone core substituted with a prenyl group at the C2 position. The promising therapeutic potential of this compound has spurred the development of numerous synthetic analogues with the aim of enhancing its potency and selectivity against various diseases, particularly cancer.

This document outlines the synthetic strategies for preparing this compound and its derivatives, presents their cytotoxic activities against a range of cancer cell lines, and elucidates the key signaling pathways involved in their mechanism of action.

Total Synthesis of this compound Analogues

The total synthesis of this compound analogues typically involves the introduction of a side chain at the C2 or C3 position of a 1,4-naphthoquinone scaffold. A common and effective method is the nucleophilic substitution reaction between a halogenated naphthoquinone and a suitable nucleophile.

General Synthetic Scheme

A prevalent synthetic route to this compound and its analogues involves the reaction of 2-halo-1,4-naphthoquinone with an appropriate organometallic reagent or the Michael addition of a nucleophile to 1,4-naphthoquinone. The following scheme illustrates a general approach for the synthesis of 2-substituted-1,4-naphthoquinone analogues.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 1_4_Naphthoquinone 1,4-Naphthoquinone or 2-Halo-1,4-Naphthoquinone Reaction_Conditions Reaction Conditions (Solvent, Catalyst, Temperature, Time) 1_4_Naphthoquinone->Reaction_Conditions Reacts with Side_Chain_Precursor Side Chain Precursor (e.g., Organometallic reagent, Amine) Side_Chain_Precursor->Reaction_Conditions Deoxylapachol_Analogue This compound Analogue Reaction_Conditions->Deoxylapachol_Analogue Yields Purification_Method Purification (e.g., Column Chromatography, Recrystallization) Deoxylapachol_Analogue->Purification_Method Purified by

Caption: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocol: Synthesis of 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione (this compound)

This protocol is adapted from literature procedures for the synthesis of this compound and its analogues.

Materials:

  • 2-Bromo-1,4-naphthoquinone

  • (3-Methylbut-2-en-1-yl)magnesium bromide (Prenylmagnesium bromide) solution in THF

  • Lithium chloride (LiCl)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium chloride (2 mmol) and copper(I) iodide (2 mmol). Evacuate the flask and backfill with nitrogen. Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.

  • Addition of Grignard Reagent: To the cooled suspension, add a 1.0 M solution of (3-methylbut-2-en-1-yl)magnesium bromide in THF (1.2 mmol) dropwise via the dropping funnel over 10 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Naphthoquinone: Dissolve 2-bromo-1,4-naphthoquinone (1 mmol) in anhydrous THF (10 mL) and add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione as a yellow solid.

Biological Activity and Mechanism of Action

Cytotoxicity of this compound Analogues

A variety of this compound analogues have been synthesized and evaluated for their cytotoxic activity against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of these analogues are summarized in the table below.

CompoundR Group at C2Cancer Cell LineIC₅₀ (µM)Reference
This compound 3-methylbut-2-en-1-ylWHCO1 (Esophageal)14.8[2]
Analogue 1 2-methylprop-1-en-1-ylWHCO1 (Esophageal)5.1[2]
Analogue 2 but-2-en-1-ylWHCO1 (Esophageal)6.4[2]
Analogue 3 pent-2-en-1-ylWHCO1 (Esophageal)4.1[2]
Analogue 4 3-methylpent-2-en-1-ylWHCO1 (Esophageal)1.5[2]
Lapachol 3-methylbut-2-en-1-yl (with OH at C2)U373 (Glioma)~8[3]
Lapachol 3-methylbut-2-en-1-yl (with OH at C2)A549 (Lung)~8[3]
Lapachol 3-methylbut-2-en-1-yl (with OH at C2)PC3 (Prostate)~8[3]
β-lapachone (Cyclized prenyl group)ACP02 (Gastric)3.0 µg/mL
β-lapachone (Cyclized prenyl group)MCF-7 (Breast)2.2 µg/mL
β-lapachone (Cyclized prenyl group)HCT116 (Colon)1.9 µg/mL
β-lapachone (Cyclized prenyl group)HEPG2 (Liver)1.8 µg/mL
Mechanism of Action: ROS-Mediated Apoptosis

The primary mechanism of action for the anticancer activity of this compound analogues involves the induction of apoptosis through the generation of reactive oxygen species (ROS). This process is often initiated by the enzymatic reduction of the quinone moiety, a reaction that can be catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in cancer cells[4][5][6]. The resulting semiquinone radical can then react with molecular oxygen to produce superoxide radicals, leading to a state of oxidative stress.

This increase in intracellular ROS can trigger downstream signaling cascades, including the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). The activation of these pathways can, in turn, modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio[7][8]. This shift promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of the executioner caspase-3 and ultimately, apoptotic cell death[9][10].

G cluster_drug Drug Action cluster_cellular_response Cellular Response Deoxylapachol_Analogue This compound Analogue NQO1 NQO1 Deoxylapachol_Analogue->NQO1 Bioactivated by ROS Increased ROS NQO1->ROS Generates JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Activates Bax_Bcl2 Increased Bax/Bcl-2 Ratio JNK_p38->Bax_Bcl2 Leads to MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bcl2->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Results in Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_data Data Analysis Cell_Culture Cell Culture (Seeding and Incubation) Drug_Treatment Treatment with This compound Analogue Cell_Culture->Drug_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Drug_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis ROS ROS Detection (DCFDA) Drug_Treatment->ROS Caspase Caspase Activity (Caspase-Glo) Drug_Treatment->Caspase IC50 IC50 Determination Cytotoxicity->IC50 Apoptotic_Population Quantification of Apoptotic Cells Apoptosis->Apoptotic_Population ROS_Levels Measurement of ROS Levels ROS->ROS_Levels Caspase_Activity Quantification of Caspase Activity Caspase->Caspase_Activity

References

Application Note: High-Purity Deoxylapachol Isolation via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has garnered significant interest within the scientific community due to its pronounced antifungal and anticancer properties.[1][2] As research into its therapeutic potential intensifies, the need for a standardized and efficient purification protocol is paramount. This application note provides a detailed methodology for the purification of this compound from crude plant extracts or synthetic reaction mixtures using flash column chromatography. The protocol emphasizes the use of silica gel as the stationary phase and a hexane-ethyl acetate gradient as the mobile phase, ensuring high purity and yield of the final product.

Introduction

This compound (C₁₅H₁₄O₂) is a bioactive compound found in various plant species, notably Tectona grandis.[1] Its molecular structure, characterized by a 1,4-naphthoquinone core with a 3-methylbut-2-en-1-yl substituent, is the basis for its diverse biological activities. Preliminary studies have indicated its potential as an antineoplastic agent, warranting further investigation into its mechanisms of action.[1] Central to this research is the availability of highly purified this compound. Column chromatography is a widely used and effective technique for the isolation and purification of natural products.[3] This document outlines a robust and reproducible protocol for this compound purification, suitable for laboratory-scale production.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.[4]

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂[1]
Molecular Weight226.27 g/mol [1]
AppearanceYellow, crystalline solid[5]
Solubility
WaterPractically insoluble[5][6]
Petroleum EtherSlightly soluble[5][6]
DichloromethaneSoluble
Ethyl AcetateSoluble[6]
AcetoneSoluble[6]
MethanolSlightly soluble[6]
EthanolSlightly soluble[6]

Experimental Protocol: this compound Purification

This protocol is designed for the purification of this compound from a crude extract. The quantities can be scaled up or down as needed.

1. Materials and Reagents

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Column

A well-packed column is critical for achieving good separation.

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • Prepare a slurry of silica gel in n-hexane (approximately 1:1.5 silica to solvent ratio).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Preparation and Loading

  • Dissolve the crude this compound extract in a minimal amount of dichloromethane. Dichloromethane is a good choice as it is relatively non-polar, allowing for good initial adsorption to the silica gel, but has excellent solubilizing power for a broad range of organic compounds.

  • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-loading mixture.

  • Remove the solvent from the mixture using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the powdered sample onto the top layer of sand in the column, ensuring an even layer.

4. Elution and Fraction Collection

A gradient elution is recommended for optimal separation of this compound from other components in the crude extract.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 98:2 Hexane:Ethyl Acetate (4 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (until this compound is fully eluted)

  • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

  • Monitor the separation by spotting collected fractions on TLC plates. A suitable developing solvent for TLC is 8:2 Hexane:Ethyl Acetate. This compound should have an approximate Rf value of 0.4-0.5 in this system.

  • Visualize the spots under a UV lamp at 254 nm.

  • Combine the fractions that contain pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

5. Purity Assessment and Yield

ParameterExpected Result
Purity (by HPLC) >98%
Yield Dependent on the concentration of this compound in the crude extract
Appearance Yellow crystalline solid
TLC (8:2 Hexane:EtOAc) Single spot, Rf ≈ 0.4-0.5

Visualization of Experimental Workflow and Signaling Pathway

To facilitate a clearer understanding of the purification process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_extract Crude this compound Extract dissolve Dissolve in Dichloromethane crude_extract->dissolve dry_load Dry Load onto Silica Gel dissolve->dry_load loading Load Sample onto Column dry_load->loading packing Pack Silica Gel Column packing->loading elution Gradient Elution (Hexane:Ethyl Acetate) loading->elution collection Fraction Collection elution->collection tlc TLC Monitoring collection->tlc pooling Pool Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_cpd Pure this compound evaporation->pure_cpd signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Signaling OxidativeStress->MAPK Interference PI3K_Akt PI3K/Akt Signaling OxidativeStress->PI3K_Akt Interference DNA_Damage DNA Damage OxidativeStress->DNA_Damage Proliferation Decreased Cell Proliferation MAPK->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Deoxylapachol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antifungal and anticancer activities.[1] This document provides a detailed guide to the analysis of this compound using mass spectrometry, with a focus on its fragmentation patterns. Included are comprehensive experimental protocols for sample preparation and LC-MS/MS analysis, alongside a summary of its mass spectral data. Additionally, a putative signaling pathway for its anticancer activity is proposed and visualized, offering a valuable resource for researchers investigating its mechanism of action.

Introduction to this compound

This compound (2-(3-methylbut-2-enyl)naphthalene-1,4-dione) is a prenylated naphthoquinone found in various plant species. Its chemical structure is closely related to that of lapachol, differing by the absence of a hydroxyl group on the quinone ring. This structural difference influences its physicochemical properties and biological activity. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various biological matrices.

Chemical Structure:

Molecular Formula: C₁₅H₁₄O₂[1]

Molecular Weight: 226.27 g/mol [1]

Mass Spectrometry Fragmentation Analysis of this compound

The fragmentation of this compound in mass spectrometry, typically induced by collision-induced dissociation (CID), provides characteristic product ions that are essential for its structural elucidation and sensitive detection. The fragmentation pattern is largely dictated by the prenyl side chain attached to the naphthoquinone core.

Predicted Fragmentation Pathway

Based on the fragmentation of the closely related compound lapachol and general principles of mass spectrometry, the following fragmentation pathways are proposed for the protonated molecule of this compound ([M+H]⁺, m/z 227.10).[2][3]

The primary fragmentation events are expected to involve the loss of neutral fragments from the prenyl side chain.

// Nodes M_H [label="[M+H]⁺\nm/z 227.10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment1 [label="[M+H - C₄H₈]⁺\nm/z 171.05", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragment2 [label="[M+H - C₃H₆]⁺\nm/z 185.07", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment3 [label="[M+H - C₅H₈]⁺\nm/z 159.05", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges M_H -> Fragment1 [label="- C₄H₈ (56 Da)"]; M_H -> Fragment2 [label="- C₃H₆ (42 Da)"]; Fragment1 -> Fragment3 [label="- CH₃ (15 Da) + H"]; }

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the expected prominent ions for this compound in positive ion mode ESI-MS/MS. The relative intensities are predicted based on the stability of the resulting fragment ions and are subject to variation depending on the experimental conditions.

Ion DescriptionPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Product IonPredicted Relative Intensity
Protonated Molecule-227.10-[C₁₅H₁₄O₂ + H]⁺High
Loss of isobutylene227.10171.0556.11[C₁₁H₇O₂]⁺High
Loss of propene227.10185.0742.08[C₁₂H₉O₂]⁺Medium
Loss of isoprene227.10159.0568.12[C₁₀H₇O₂]⁺Low

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid biological matrix (e.g., plant tissue, fungal culture).

  • Homogenization: Homogenize 1 g of the sample material in 10 mL of methanol or acetonitrile.

  • Extraction: Sonicate the homogenate for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent to ensure complete recovery.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.[4][5]

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Quantifier: 227.10 > 171.05 (Collision Energy: 20 eV)

    • Qualifier: 227.10 > 185.07 (Collision Energy: 15 eV)

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted below.

// Nodes Sample [label="Sample Collection\n(e.g., Plant Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction & Homogenization", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Filtration & Reconstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Processing", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Purification; Purification -> LCMS; LCMS -> Data; }

Caption: General workflow for this compound analysis.

Putative Signaling Pathway Involvement

This compound has been reported to possess anticancer properties.[1] While the precise mechanism of action is still under investigation, related naphthoquinones, such as β-lapachone, have been shown to exert their anticancer effects by modulating key cellular signaling pathways, including the JAK/STAT and PI3K/Akt pathways.[6] Based on this, a putative signaling pathway for this compound's anticancer activity is proposed below. This model suggests that this compound may induce apoptosis in cancer cells by inhibiting pro-survival signaling cascades.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PI3K [label="inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> JAK [label="inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; JAK -> STAT3 [color="#34A853"]; STAT3 -> Proliferation [color="#34A853"]; this compound -> Apoptosis [label="induces", color="#34A853", style=dashed, fontcolor="#202124"]; }

Caption: Putative anticancer signaling pathway of this compound.

Conclusion

This application note provides a comprehensive overview of the mass spectrometry analysis of this compound. The detailed fragmentation data and experimental protocols will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The proposed signaling pathway offers a starting point for further investigations into the molecular mechanisms underlying the biological activities of this promising compound. Further studies are warranted to validate the predicted fragmentation patterns and to elucidate the specific molecular targets of this compound.

References

Application Notes and Protocols: Measuring the Antifungal Activity of Deoxylapachol Using MIC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring naphthoquinone, has garnered attention for its potential therapeutic properties, including its activity against a range of pathogenic fungi. The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents. This document provides a detailed protocol for determining the antifungal efficacy of this compound using the Minimum Inhibitory Concentration (MIC) assay, a standardized method for assessing antimicrobial susceptibility. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. These application notes will guide researchers in the systematic evaluation of this compound's antifungal spectrum and potency.

Data Presentation

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant fungal species. This data is compiled from literature on closely related naphthoquinones and should be considered illustrative. Researchers are encouraged to determine the precise MIC values for their specific fungal isolates and experimental conditions.

Fungal SpeciesTypeThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)[1][2][3]Fluconazole MIC Range (µg/mL)[1][4][5]
Candida albicansYeast4 - 160.25 - 2.00.25 - 64
Aspergillus fumigatusMold8 - 320.5 - 2.0>64
Aspergillus nigerMold16 - 640.5 - 4.0>64
Trichophyton rubrumDermatophyte2 - 80.125 - 4.01 - >64
Trichophyton mentagrophytesDermatophyte2 - 80.25 - 4.01 - >64
Microsporum canisDermatophyte4 - 160.125 - 2.01 - >64
Epidermophyton floccosumDermatophyte4 - 160.5 - 4.02 - >64

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Sterility control (medium only)

  • Growth control (inoculum in medium without antifungal)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration to be tested.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida albicans):

      • Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • For Molds (e.g., Aspergillus fumigatus):

      • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

      • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus:

      • Candida species: 24-48 hours

      • Aspergillus species: 48-72 hours

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth for yeasts or at least 50% inhibition for molds compared to the growth control well.

    • A reading mirror or a spectrophotometer (at 405 or 450 nm) can be used to facilitate the reading of endpoints.

Visualizations

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock & Working Solutions serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-72 hours inoculation->incubation read_mic Visually or Spectrophotometrically Read MIC incubation->read_mic determine_mic Determine Lowest Concentration with Growth Inhibition read_mic->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action

The antifungal mechanism of naphthoquinones like this compound is believed to involve multiple pathways, primarily centered around the induction of oxidative stress and disruption of cellular membranes.[6][7][8]

Naphthoquinone_MoA cluster_cell Fungal Cell This compound This compound membrane Cell Membrane This compound->membrane Disruption ros Reactive Oxygen Species (ROS) Generation This compound->ros Induction cell_death Fungal Cell Death membrane->cell_death Leads to mitochondria Mitochondria ros->mitochondria Damage mitochondria->cell_death Leads to

Caption: Proposed antifungal mechanism of this compound.

References

Application Notes and Protocols for In Vivo Studies of Deoxylapachol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has demonstrated significant potential as an antifungal and antineoplastic agent. As research progresses from in vitro to in vivo models, establishing a safe and effective formulation is paramount for obtaining reliable and reproducible results. These application notes provide a comprehensive guide to formulating this compound for in vivo studies, including detailed experimental protocols for administration and toxicity assessment. Due to the limited availability of specific in vivo formulation data for this compound, the following protocols are based on established methods for structurally similar, poorly water-soluble naphthoquinones, such as β-lapachone. Researchers are strongly encouraged to perform pilot studies to determine the optimal vehicle and dosage for their specific animal model and experimental goals.

Data Presentation: Formulation and Dosage

The selection of an appropriate vehicle is critical for the delivery of hydrophobic compounds like this compound. The following tables summarize common vehicles and representative formulations that can be adapted for in vivo studies.

Table 1: Common Excipients for In Vivo Formulation of Poorly Water-Soluble Compounds

ExcipientFunctionTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)Solubilizing agent2-10%Should be used at the lowest effective concentration due to potential toxicity.
Polyethylene glycol 300 (PEG300)Co-solvent, viscosity modifier30-50%Generally recognized as safe (GRAS) for parenteral and oral administration.
Tween 80 (Polysorbate 80)Surfactant, emulsifier1-5%Improves solubility and stability of the formulation.
Corn OilVehicle for oral administrationUp to 90%Suitable for lipophilic compounds.
Carboxymethyl cellulose (CMC)Suspending agent0.5-2%Used to create uniform suspensions for oral gavage.
Saline (0.9% NaCl)DiluentAs required to reach final volumeEnsures isotonicity of the final formulation for injections.

Table 2: Representative Formulation for Intraperitoneal (IP) Injection

ComponentPercentage (%)Purpose
This compoundVaries (e.g., 1-10 mg/mL)Active Pharmaceutical Ingredient
DMSO10Primary solubilizing agent
PEG30040Co-solvent
Tween 805Surfactant/Emulsifier
Saline (0.9% NaCl)45Diluent to final volume

Table 3: Representative Formulation for Oral Gavage

ComponentPercentage (%)Purpose
This compoundVaries (e.g., 5-50 mg/mL)Active Pharmaceutical Ingredient
DMSO10Primary solubilizing agent
Corn Oil90Vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Syringes and needles

Procedure:

  • In a sterile fume hood, weigh the required amount of this compound powder and place it in a sterile vial.

  • Add DMSO to the vial to dissolve the this compound completely. Vortex until a clear solution is obtained.

  • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween 80, 45% saline).

  • Slowly add the this compound-DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any precipitation or inhomogeneity. The final solution should be clear or a uniform suspension.

  • Draw the formulation into sterile syringes for administration.

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection in Mice

Animal Model:

  • Immunocompromised mice (e.g., Nude, SCID) for xenograft studies.

  • Age and weight-matched animals should be used.

Procedure:

  • Properly restrain the mouse, exposing the abdominal area.

  • Wipe the injection site with an alcohol swab.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Protocol 3: Acute Toxicity Study of this compound Formulation

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of the this compound formulation.

Procedure:

  • Divide animals (e.g., mice) into groups of 3-5 per dose level. Include a vehicle control group.

  • Administer single doses of the this compound formulation at increasing concentrations (e.g., 10, 25, 50, 100 mg/kg) via the intended route of administration (e.g., IP injection).

  • Observe the animals continuously for the first few hours post-administration and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if required.

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis This compound This compound Powder Mix Dissolve & Mix This compound->Mix Solvents Vehicle Components (DMSO, PEG300, Tween 80, Saline/Corn Oil) Solvents->Mix FinalFormulation Final Formulation Mix->FinalFormulation Administration Administration (IP Injection or Oral Gavage) FinalFormulation->Administration AnimalModel Animal Model (e.g., Xenograft Mice) AnimalModel->Administration Toxicity Toxicity Assessment (Acute & Sub-chronic) Administration->Toxicity Efficacy Efficacy Study (Tumor Growth Inhibition) Administration->Efficacy BodyWeight Body Weight Monitoring Toxicity->BodyWeight Histo Histopathology Toxicity->Histo Biochem Biochemical Analysis Toxicity->Biochem TumorVolume Tumor Volume Measurement Efficacy->TumorVolume

Caption: Experimental workflow for in vivo studies of this compound.

Postulated Signaling Pathways Modulated by this compound

Based on studies of related naphthoquinones, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation Apoptosis Induction of Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Postulated signaling pathways affected by this compound.

Deoxylapachol as a Molecular Probe: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has emerged as a versatile molecular probe with significant potential in cell biology and drug discovery.[1] Its inherent chemical properties and biological activities, including antifungal and antineoplastic effects, make it a valuable tool for investigating various cellular processes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate signaling pathways, induce and monitor apoptosis, and assess cellular responses.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Storage Store at -20°C in the dark.[2]

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Applications as a Molecular Probe

This compound can be employed in a range of cell-based assays to probe cellular signaling and function. Its utility stems from its ability to modulate key signaling pathways and its potential intrinsic fluorescence.

Investigation of Cellular Signaling Pathways

This compound is known to influence several critical signaling cascades, making it a useful tool to study their roles in cellular health and disease.

a. PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound, like other naphthoquinones, is hypothesized to modulate this pathway.

b. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

c. STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling and is often dysregulated in cancer.

G cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western Western Blot Analysis cell_culture Culture Cells to 70-80% Confluency treatment Treat with this compound (e.g., 1-50 µM) cell_culture->treatment control Treat with Vehicle Control (DMSO) cell_culture->control lysis Lyse Cells in RIPA Buffer treatment->lysis control->lysis quantification Determine Protein Concentration (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block with 5% BSA or Milk transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., p-Akt, p-ERK, p-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with ECL Substrate secondary_ab->detection

Workflow for studying signaling pathways using this compound.

Induction and Analysis of Apoptosis

This compound can induce apoptosis, or programmed cell death, in various cell types. This property can be harnessed to study the apoptotic signaling cascade.

Apoptosis Signaling Pathway:

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Fluorescence Microscopy seed_cells Seed Cells on Glass-Bottom Dishes incubate Incubate to Allow Adherence seed_cells->incubate add_this compound Add this compound (e.g., 5-20 µM) incubate->add_this compound co_stain Optional: Co-stain with Organelle-Specific Dyes add_this compound->co_stain acquire_images Acquire Images using Appropriate Filter Sets co_stain->acquire_images analyze Analyze Subcellular Localization acquire_images->analyze

References

Troubleshooting & Optimization

Deoxylapachol Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of deoxylapachol in various experimental conditions. Due to the limited availability of direct stability data for this compound, this guide incorporates information from related naphthoquinone compounds, such as lapachol and β-lapachone, to provide a comprehensive overview. All information derived from related compounds is clearly noted.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common laboratory solvents?

A1: Specific quantitative stability data for this compound in various solvents is limited. However, commercial suppliers of this compound dissolved in DMSO recommend against long-term storage of the solution, suggesting potential instability.[1] For the related compound lapachol, solutions in ethanol, DMSO, and dimethylformamide (DMF) are mentioned, with a stable shelf-life for the solid compound of at least two years when stored at -20°C.[2]

Q2: How does pH affect the stability of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Based on studies of the related compound β-lapachone, two primary degradation pathways can be anticipated for this compound: hydrolysis and photolysis.[3] Hydrolysis may occur, particularly under basic pH conditions, while exposure to light can induce photolytic degradation.[3] Degradation products of β-lapachone include hydroxylapachol from hydrolysis and various phthalate derivatives from photolysis.[3]

Q4: What are the recommended storage conditions for this compound?

A4: As a solid, this compound should be stored at -20°C for long-term stability.[5] Solutions of this compound, particularly in DMSO, should be used soon after preparation and long-term storage is not recommended.[1] If storage of a solution is necessary, it should be kept at -80°C.[5] To minimize degradation, protect solutions from light and maintain a slightly acidic pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low bioactivity or inconsistent results. Degradation of this compound in the experimental solution.Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of solutions. Protect solutions from light by using amber vials or covering containers with aluminum foil. Consider adjusting the pH of your buffer to a slightly acidic range (pH 4-5).
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Perform solubility pre-testing to determine the maximum achievable concentration in your specific buffer system.
Color change of the this compound solution. Potential degradation of the compound.A change in color may indicate the formation of degradation products. Discard the solution and prepare a fresh one. Analyze the solution using techniques like HPLC to identify any degradation peaks.

Data on this compound and Related Compounds

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H14O2[6]
Molecular Weight226.27 g/mol [6]
AppearanceSolid[1]

Table 2: Solubility and Storage of this compound and Related Naphthoquinones

CompoundSolventSolubilityRecommended Storage (Solid)Recommended Storage (Solution)Source
This compound DMSOSoluble (10 mM stock)-20°C-80°C (short-term)[1][5]
Lapachol Ethanol~1 mg/mL-20°C (≥ 2 years)Purge with inert gas[2]
DMSO~10 mg/mL[2]
DMF~10 mg/mL[2]
β-Lapachone -Low aqueous solubility--

Experimental Protocols

Protocol: Assessment of this compound Stability in Different Solvents and pH

This protocol provides a general framework for evaluating the stability of this compound.

1. Materials:

  • This compound
  • Solvents: DMSO, Ethanol, Acetonitrile, etc.
  • Buffers: A range of buffers covering pH 2 to 10 (e.g., phosphate, acetate, borate).
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
  • Incubators or water baths for temperature control.
  • Light exposure chamber (optional, for photostability).

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
  • Prepare working solutions by diluting the stock solution into the different solvents and pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Design:

  • Solvent Stability: Aliquot the this compound working solutions in different solvents into separate vials. Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.
  • pH Stability: Aliquot the this compound working solutions in different pH buffers into separate vials. Store sets of vials at different temperatures and protected from light.
  • Photostability: Expose a set of working solutions to a controlled light source while keeping a parallel set in the dark as a control.

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
  • Analyze the samples by HPLC to determine the concentration of this compound remaining. The appearance of new peaks may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.
  • Identify the conditions (solvent, pH, temperature, light) under which this compound is most and least stable.

Visualizations

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution (e.g., in DMSO) working Prepare Working Solutions in Different Solvents and pH Buffers stock->working temp Temperature (4°C, 25°C, 40°C) working->temp ph pH (pH 2-10) working->ph light Light Exposure (vs. Dark Control) working->light sampling Sample at Time Points (0, 24, 48h, etc.) temp->sampling ph->sampling light->sampling hplc HPLC Analysis (Quantify this compound and Detect Degradants) sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics stability Identify Optimal Storage Conditions kinetics->stability

Caption: Experimental workflow for assessing this compound stability.

G Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Basic pH) cluster_photolysis Photolysis (Light Exposure) This compound This compound Hydrolysis_Product Hydroxylated Naphthoquinone Derivatives This compound->Hydrolysis_Product H₂O / OH⁻ Phthalic_Acid Phthalic Acid This compound->Phthalic_Acid hν (Light) Other_Derivatives Other Phthalate Derivatives This compound->Other_Derivatives hν (Light)

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Deoxylapachol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deoxylapachol and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the bioavailability of these promising but poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate bioavailability for this compound and its derivatives?

A1: this compound, a 1,4-naphthoquinone, and its derivatives are characterized by poor aqueous solubility. This low solubility is a primary factor limiting their oral bioavailability, as the compounds may not fully dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][2] Consequently, high doses may be required to achieve therapeutic concentrations, which can lead to increased risks of toxicity.[3]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound derivatives?

A2: Several formulation strategies have shown promise for improving the bioavailability of poorly water-soluble drugs like this compound derivatives. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[1][4][5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved absorption.[6][7][8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Cocrystals: Forming a crystalline structure of the drug with a coformer can modify its physicochemical properties, including solubility and dissolution rate.[4]

Q3: How can I assess the bioavailability of my this compound derivative formulation?

A3: Bioavailability is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats, dogs).[3][10] Key parameters to measure include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

  • Area Under the Curve (AUC): The total drug exposure over time.

These parameters for the formulated drug are compared to those of the unformulated drug or an intravenous administration to determine the relative and absolute bioavailability.[11]

Troubleshooting Guides

Low In Vitro Dissolution Rate
Potential Cause Troubleshooting Step
Poor wettability of the drug powder. Incorporate a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the dissolution medium or the formulation itself to improve wetting.
Drug recrystallization from an amorphous form. For amorphous solid dispersions, ensure the polymer effectively inhibits crystallization by selecting a polymer with strong interactions with the drug and storing the formulation under dry conditions.[4]
Inadequate particle size reduction. For nanosuspensions, optimize the milling or homogenization process (e.g., increase milling time, use smaller grinding media, increase homogenization pressure) to achieve the desired particle size.[6][8]
Insufficient drug loading in the formulation. Re-evaluate the drug-to-carrier ratio in solid dispersions or the concentration of the drug in nanosuspensions. Exceeding the solubility limit in the carrier can lead to the presence of undissolved drug.
High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Inconsistent food intake in animal subjects. Standardize the feeding schedule for the animals, as food can significantly affect the absorption of lipophilic drugs.
Formulation instability in the gastrointestinal tract. Assess the stability of your formulation in simulated gastric and intestinal fluids. For lipid-based formulations, ensure they form stable emulsions. For solid dispersions, check for premature drug crystallization.[12][13][14]
Issues with the analytical method for plasma sample analysis. Validate your HPLC or LC-MS/MS method for linearity, accuracy, and precision. Ensure complete extraction of the drug from the plasma matrix.[10][15][16] Refer to the HPLC Troubleshooting section below.
Individual differences in drug metabolism. Use a sufficient number of animals to account for biological variability. Consider investigating the metabolic pathways of your specific derivative.[17]
HPLC Analysis Issues for this compound Derivatives
Problem Potential Cause Solution
Poor peak shape (tailing or fronting) Silanol interactions with the C18 column; inappropriate mobile phase pH.Use a base-deactivated column or add a competing base to the mobile phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent retention times Fluctuations in mobile phase composition or temperature; column degradation.Ensure proper mobile phase mixing and use a column oven for temperature control.[5][9] Use a guard column to protect the analytical column.
Low sensitivity Poor extraction recovery from biological matrix; non-optimal detection wavelength.Optimize the liquid-liquid or solid-phase extraction protocol. Determine the UV-Vis absorbance maximum for your this compound derivative and set the detector to that wavelength.[18]
Cell-Based Assay Troubleshooting
Problem Potential Cause Solution
Low or no cytotoxic effect observed Poor solubility of the compound in the cell culture medium, leading to precipitation.Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all wells.
High variability between replicate wells Uneven cell seeding; edge effects in the microplate.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.
Inconsistent results between experiments Variation in cell passage number or confluency; instability of the compound in the medium.Use cells within a consistent range of passage numbers. Seed cells to reach a similar confluency at the time of treatment. Prepare fresh dilutions of the compound for each experiment.[19][20][21][22]

Quantitative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic data from a study on β-lapachone, a structurally similar naphthoquinone, demonstrating the impact of different formulation strategies on oral bioavailability in dogs.[4]

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Crystalline Drug (Suspension)10.3 ± 4.51.528.9 ± 12.71
Amorphous Solid Dispersion (ASD)12.5 ± 5.11.035.2 ± 14.3~1
Cocrystal105.6 ± 43.11.0144.5 ± 59.0~5
Crystalline Solid Dispersion (CSD)450.7 ± 184.11.0924.6 ± 377.6~32

Key Signaling Pathways

This compound and its derivatives have been shown to exert their biological effects, including anticancer activity, through the modulation of several key signaling pathways. The generation of reactive oxygen species (ROS) appears to be a central mechanism.

Signaling_Pathways Signaling Pathways Modulated by this compound Derivatives cluster_MAPK MAPK Pathway cluster_PI3K_Akt PI3K/Akt Pathway This compound This compound ROS ROS This compound->ROS Induces ERK ERK This compound->ERK Inhibits JNK JNK ROS->JNK Activates p38 p38 ROS->p38 Activates PI3K PI3K ROS->PI3K Inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Contributes to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits

Caption: Signaling pathways affected by this compound derivatives.

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound derivative to enhance its dissolution rate.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Accurately weigh the this compound derivative and PVP K30 in a desired ratio (e.g., 1:4 drug-to-polymer weight ratio).[5]

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.[5]

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and a homogenous solution.

  • Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a solid film is formed on the wall of the flask.[23]

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the final product in a desiccator to prevent moisture absorption.[12][13][14]

Characterization:

  • Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug.

  • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.[24]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze potential interactions between the drug and the polymer.

Solid_Dispersion_Workflow Solid Dispersion Preparation Workflow start Weigh Drug and Polymer dissolve Dissolve in Methanol start->dissolve sonicate Sonicate for Homogeneity dissolve->sonicate evaporate Solvent Evaporation (Rotary Evaporator) sonicate->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize (Dissolution, DSC, XRD, FTIR) pulverize->characterize end Store in Desiccator characterize->end

Caption: Workflow for solid dispersion preparation.

Protocol 2: Preparation of a this compound Derivative Nanosuspension by Wet Media Milling

Objective: To produce a nanosuspension of a this compound derivative to increase its surface area and dissolution velocity.

Materials:

  • This compound derivative

  • Hydroxypropyl methylcellulose (HPMC) or another suitable stabilizer

  • Polysorbate 80 (Tween 80)

  • Purified water

  • Yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Prepare a stabilizer solution by dissolving HPMC and Tween 80 in purified water (e.g., 0.5% w/v of each).[6]

  • Disperse the this compound derivative in the stabilizer solution to form a presuspension.

  • Transfer the presuspension to a milling chamber containing the zirconium oxide beads. The volume of the beads should be approximately 30-40% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 400 rpm) for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined experimentally.[7][8][25]

  • After milling, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.

  • Analyze the particle size and particle size distribution of the nanosuspension using a particle size analyzer. Continue milling if the desired particle size has not been reached.

  • Store the nanosuspension at 4°C to maintain stability.

Characterization:

  • Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential to assess the quality and stability of the nanosuspension.

  • Dissolution Rate: Determine the in vitro dissolution rate and compare it to the unmilled drug.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles.

Nanosuspension_Workflow Nanosuspension Preparation Workflow start Prepare Stabilizer Solution disperse Disperse Drug in Solution (Presuspension) start->disperse mill Wet Media Milling (with Zirconium Beads) disperse->mill separate Separate Beads from Suspension mill->separate analyze Analyze Particle Size (DLS) separate->analyze check Desired Size? analyze->check check->mill No characterize Further Characterization (Zeta Potential, SEM/TEM) check->characterize Yes end Store at 4°C characterize->end

Caption: Workflow for nanosuspension preparation.

References

Deoxylapachol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Deoxylapachol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this valuable naphthoquinone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound purification experiments in a question-and-answer format.

Problem 1: Low yield of this compound from natural product extraction.

Question: We are performing an extraction from Tectona grandis heartwood, but the final yield of purified this compound is very low. What are the potential causes and solutions?

Answer:

Low yields of this compound from natural product extractions can stem from several factors, from the initial extraction to the final purification steps. Here’s a breakdown of potential issues and how to address them:

  • Inefficient Initial Extraction: The choice of solvent and extraction method is critical. This compound is a relatively nonpolar compound.

    • Solution: Employ a nonpolar solvent like hexane or dichloromethane for the initial extraction. Some studies also report successful extraction with acetone. Maceration or Soxhlet extraction are common methods. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.

  • Co-extraction of Impurities: Tectona grandis heartwood contains various other compounds that can interfere with purification and reduce the final yield of the target molecule.[1][2][3][4][5] Common co-extractives include lapachol, iso-deoxylapachol, and 2-methylanthraquinone.[1][6]

    • Solution: A multi-step purification strategy is often necessary. Consider a preliminary liquid-liquid partitioning step. For instance, after initial extraction, partition the crude extract between a nonpolar solvent (like hexane) and a polar solvent (like methanol/water) to remove highly polar impurities.

  • Loss During Chromatographic Purification: this compound can be lost during column chromatography due to irreversible adsorption to the stationary phase or co-elution with other compounds.

    • Solution: Optimize your chromatography conditions. Use a less active stationary phase if strong adsorption is suspected. A step-gradient elution, starting with a very nonpolar mobile phase and gradually increasing polarity, can help in separating compounds with close retention factors. Monitor fractions carefully using Thin Layer Chromatography (TLC).

Problem 2: Difficulty in separating this compound from its isomers and related quinones.

Question: We are struggling to separate this compound from what we believe are its isomers (e.g., iso-deoxylapachol) and other quinones like lapachol using column chromatography. How can we improve the separation?

Answer:

Separating structurally similar compounds is a common challenge in natural product purification. Here are some strategies to enhance resolution:

  • Optimize the Mobile Phase: The key to good separation is finding a mobile phase that provides a significant difference in the retention factors (Rf) of the compounds on TLC.

    • Solution: Experiment with different solvent systems. For nonpolar compounds like this compound, mixtures of hexane and ethyl acetate or dichloromethane and methanol are good starting points. Try varying the ratios in small increments (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate) to find the optimal separation on a TLC plate before scaling up to a column.

  • Stationary Phase Selection: Standard silica gel is the most common choice, but other options might provide better selectivity.

    • Solution: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations, preparative HPLC offers much higher resolution than traditional column chromatography.

    • Solution: Develop an analytical HPLC method first to optimize the separation. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for reversed-phase separation of quinones. Once a good analytical separation is achieved, the method can be scaled up to a preparative scale.

Problem 3: this compound degradation during purification.

Question: We suspect our purified this compound is degrading, as we observe new spots on TLC and a decrease in the main product peak in HPLC over time. What are the likely causes and how can we prevent this?

Answer:

Naphthoquinones can be sensitive to certain conditions, leading to degradation.

  • Light Sensitivity: Many quinones are known to be light-sensitive and can undergo photochemical reactions.

    • Solution: Protect your samples from light at all stages of purification and storage. Use amber glassware or wrap your flasks and columns in aluminum foil. Work in a dimly lit area when possible.

  • pH Instability: this compound may be unstable under strongly acidic or basic conditions.

    • Solution: Avoid using strong acids or bases during your workup and purification. If pH adjustment is necessary, use mild buffers. When using silica gel, which is slightly acidic, be mindful of potential acid-catalyzed degradation, especially if the compound is left on the column for an extended period.

  • Oxidation: The quinone moiety can be susceptible to oxidation.

    • Solution: While generally stable, prolonged exposure to air, especially at elevated temperatures, could lead to oxidative degradation. It is good practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC method for this compound?

A1: For a relatively nonpolar compound like this compound, a good starting solvent system for TLC on a silica gel plate would be a mixture of a nonpolar solvent and a slightly more polar solvent. We recommend starting with a 95:5 (v/v) mixture of hexane and ethyl acetate. You can then adjust the ratio to achieve an Rf value for this compound in the range of 0.2-0.4, which is ideal for subsequent column chromatography.

Q2: How can I remove highly polar impurities from my crude extract before column chromatography?

A2: A simple and effective method is to perform a solvent-solvent partitioning. Dissolve your crude extract in a solvent mixture like methanol/water and then extract this solution with a nonpolar solvent such as hexane. The this compound will preferentially partition into the hexane layer, while highly polar impurities will remain in the aqueous methanol layer.

Q3: What are the best conditions for recrystallizing this compound?

A3: Recrystallization is an excellent final purification step to obtain high-purity this compound. The choice of solvent is crucial. You need a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Recommended Solvents: Based on its polarity, good single solvents to try would be methanol or ethanol. Alternatively, a two-solvent system can be very effective. A common approach is to dissolve the impure this compound in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) until the solution becomes slightly turbid. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for purity assessment. A reversed-phase C18 column with a UV detector is typically used. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of this compound and detect the presence of impurities, which would show up as extra peaks.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound and can help in identifying any impurities with different molecular weights.

Q5: What are the expected impurities in this compound isolated from Tectona grandis?

A5: When isolating this compound from Tectona grandis (teak), you can expect to find other structurally related compounds. The most common of these are:

  • Lapachol: A hydroxylated analogue of this compound.

  • Iso-deoxylapachol: An isomer of this compound.

  • 2-methylanthraquinone: Another quinone commonly found in teak wood.[1][6]

  • Other terpenoids and phenolic compounds present in the wood extract.[3][4][5][7]

These compounds have slightly different polarities and can usually be separated from this compound by careful chromatography.

Data Presentation

Table 1: Comparison of Typical Purification Techniques for this compound

Purification TechniqueTypical Stationary PhaseTypical Mobile Phase/SolventEstimated Purity Range (%)Estimated Yield Range (%)Key AdvantagesKey Disadvantages
Column Chromatography Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)85-9540-60Cost-effective, good for large scaleLower resolution, can be time-consuming
Preparative HPLC C18 (10 µm)Acetonitrile:Water (gradient)>9820-40High resolution, excellent purityExpensive, lower capacity
Recrystallization N/AEthanol or Methanol>99 (after chromatography)70-90 (of the purified material)High purity, removes minor impuritiesRequires a relatively pure starting material

Note: The purity and yield ranges are estimates and can vary significantly based on the quality of the starting material and the optimization of the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

  • Preparation of the Column:

    • Select a glass column of appropriate size (a 20:1 to 50:1 ratio of silica gel to crude extract by weight is a good starting point).

    • Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 98:2 Hexane:Ethyl Acetate (4 column volumes)

      • 95:5 Hexane:Ethyl Acetate (4 column volumes)

      • 90:10 Hexane:Ethyl Acetate (until all compounds have eluted)

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Stability-Indicating HPLC Method for Purity Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Mandatory Visualizations

Purification_Workflow Start Crude Extract from Tectona grandis Partitioning Liquid-Liquid Partitioning (Hexane/Methanol-Water) Start->Partitioning Hexane_Phase Hexane Phase (this compound Enriched) Partitioning->Hexane_Phase Nonpolar Aqueous_Phase Aqueous Methanol Phase (Polar Impurities) Partitioning->Aqueous_Phase Polar Column_Chrom Silica Gel Column Chromatography Hexane_Phase->Column_Chrom Fractions Collect Fractions Column_Chrom->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evaporation Solvent Evaporation Combine->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Troubleshooting_Low_Yield Problem {Low Purification Yield | Potential Causes} Cause1 Inefficient Extraction - Inappropriate solvent - Insufficient extraction time - Poorly ground plant material Problem->Cause1 Cause2 Loss During Chromatography - Irreversible adsorption - Co-elution with impurities - Degradation on column Problem->Cause2 Cause3 Degradation - Light exposure - pH instability - Oxidation Problem->Cause3 Solution1 Solutions - Use nonpolar solvents (hexane, DCM) - Increase extraction time/cycles - Finely powder the heartwood Cause1->Solution1 Solution2 Solutions - Optimize mobile phase - Try a different stationary phase - Work quickly, protect from light Cause2->Solution2 Solution3 Solutions - Use amber glassware/foil - Avoid strong acids/bases - Store under inert gas at low temp. Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Deoxylapachol and Lapachol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is paramount for identifying promising new therapeutic leads. This guide provides a detailed comparison of the biological activities of Deoxylapachol and Lapachol, two closely related naphthoquinones, supported by experimental data and methodological insights.

This compound and Lapachol are natural compounds predominantly found in the heartwood of trees from the Bignoniaceae family, notably the Tabebuia species. Structurally, this compound is the 2-hydroxy derivative of Lapachol, a difference that significantly influences their biological profiles. Both compounds have garnered scientific interest for their potential therapeutic applications, particularly in oncology and microbiology.

Comparative Cytotoxicity against Cancer Cells

Both this compound and Lapachol have demonstrated cytotoxic effects against various cancer cell lines. However, their potency can vary depending on the specific cell line and the experimental conditions.

One study screened a series of 1,4-naphthoquinones, including Lapachol, against the WHCO1 oesophageal cancer cell line.[1][2] In this research, Lapachol exhibited an IC50 value of 24.1 µM.[2] While a direct comparison with this compound was not provided in this specific study, other research has shown that this compound and related synthetic derivatives can exhibit potent cytotoxicity, with IC50 values in the low micromolar range (1.6-11.7 µM) against the same WHCO1 cell line.[1][2] Another study reported that human leukemic cell lines were highly insensitive to Lapachol.[3][4]

Lapachol and its amine derivatives have also been evaluated for their cytotoxic activity against Ehrlich carcinoma and human K562 leukemia cells, showing IC50 values ranging from 14.11 to 25.28 µM.[5]

Table 1: Comparative Cytotoxicity (IC50 µM) of this compound and Lapachol against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
LapacholOesophageal (WHCO1)24.1[2]
Lapachol DerivativesEhrlich Carcinoma16.94 - 25.28[5]
Lapachol DerivativesK562 Leukemia14.11 - 23.51[5]
This compound & related derivativesOesophageal (WHCO1)1.6 - 11.7[1][2]

Note: Data for this compound and Lapachol in the same cell line under identical conditions is limited in the reviewed literature, making direct comparison challenging.

Mechanism of Anticancer Action

The anticancer mechanisms of Lapachol and its derivatives are multifaceted, often involving the induction of apoptosis and the inhibition of key cellular enzymes.

Lapachol's anticancer effects are attributed to several mechanisms:

  • Topoisomerase Inhibition: Lapachol has been shown to partially inhibit DNA-topoisomerase II-α.[5] It can also inhibit the activities of both topoisomerase I and II in rat C6 glioma cells, leading to DNA damage and apoptosis.[6]

  • Apoptosis Induction: Lapachol can induce apoptosis in cancer cells.[7] The derivative β-lapachone, for instance, is known to trigger apoptosis through various signaling pathways.[8] The process of apoptosis is a regulated form of cell death crucial for removing damaged cells and is a primary target for many anticancer agents.[9][10][11]

  • Generation of Reactive Oxygen Species (ROS): The cytotoxicity of many naphthoquinones, including Lapachol, is linked to their ability to generate ROS, which can induce oxidative stress and lead to cell death.[7]

This compound's mechanism of action is less extensively studied. However, given its structural similarity to Lapachol and other cytotoxic naphthoquinones, it is plausible that it shares similar mechanisms, such as apoptosis induction and ROS generation. The cell death process in oesophageal cancer cells treated with related synthetic naphthoquinones involved PARP cleavage, which is indicative of apoptosis.[1][2]

Signaling Pathway: Intrinsic Apoptosis

A common pathway for the induction of cell death by compounds like Lapachol is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspase enzymes that execute the cell death program.

Caption: Intrinsic apoptosis pathway induced by Lapachol/Deoxylapachol.

Comparative Antimicrobial and Antifungal Activity

Lapachol and its derivatives have demonstrated significant activity against a range of bacteria and fungi. Thiosemicarbazone and semicarbazone derivatives of Lapachol showed potent activity against Enterococcus faecalis and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) of 0.05 and 0.10 µmol/mL, respectively.[12] These derivatives were also effective against the pathogenic yeast Cryptococcus gattii.[12] Another study highlighted the antibacterial potential of Lapachol derivatives against methicillin-resistant S. aureus (MRSA).[13][14]

Table 2: Antimicrobial Activity (MIC) of Lapachol and its Derivatives

Compound/DerivativeMicroorganismMIC (µmol/mL)Reference
Lapachol thiosemicarbazoneEnterococcus faecalis0.05[12]
Lapachol semicarbazoneEnterococcus faecalis0.05[12]
Lapachol thiosemicarbazoneStaphylococcus aureus0.10[12]
Lapachol semicarbazoneStaphylococcus aureus0.10[12]
Lapachol thiosemicarbazoneCryptococcus gattii0.10[12]
Lapachol semicarbazoneCryptococcus gattii0.20[12]
Lapachol thiosemicarbazoneParacoccidioides brasiliensis0.01 - 0.10[12]
β-lapachoneMethicillin-resistant S. aureus0.03 mM[13][14]
β-lapachoneE. coli, A. baumannii, K. pneumoniae0.52 mM[13][14]

Note: The table presents data for Lapachol and its derivatives as direct comparative data for this compound was not found.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Lapachol and incubate for the desired period (e.g., 48 or 96 hours).[5]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).

  • Solubilization: Add 100 µL of a solubilization solution to each well and incubate the plate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate (4h) C->D E Add solubilization solution D->E F Incubate (overnight) E->F G Read absorbance F->G

Caption: A simplified workflow for the MTT cell viability assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of this compound or Lapachol in a 96-well microplate containing an appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microplate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or longer for fungi).[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Both this compound and Lapachol exhibit promising biological activities, particularly in the realm of anticancer research. While Lapachol is more extensively studied, emerging evidence suggests that this compound and its derivatives may possess comparable or even superior potency in certain contexts. The primary mechanism of action for these naphthoquinones appears to be the induction of apoptosis, potentially through the inhibition of topoisomerases and the generation of reactive oxygen species.

Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. The development of more potent and selective derivatives based on the this compound and Lapachol scaffolds remains a promising avenue for future drug discovery efforts.

References

Deoxylapachol's Mechanism of Action: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has demonstrated notable anticancer properties, positioning it as a compound of interest for further investigation and development. This guide provides a comparative analysis of this compound's mechanism of action against other well-established anticancer agents, including related naphthoquinones and standard chemotherapeutic drugs. By examining its effects on key cellular processes such as cell viability, DNA replication, and the induction of apoptosis, we aim to offer researchers a clear, data-driven perspective on its therapeutic potential.

Comparative Cytotoxicity

The cytotoxic potential of this compound and its counterparts is a critical measure of their anticancer efficacy. While direct comparative studies including this compound are limited, we can infer its potential by examining data from its close analog, lapachol, and other relevant compounds. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for lapachol, β-lapachone, and the conventional chemotherapeutic agents etoposide and camptothecin across various cancer cell lines. This data, gathered from multiple studies, provides a benchmark against which the activity of this compound can be contextualized.

Table 1: Comparative IC50 Values of Naphthoquinones and Standard Chemotherapeutics against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Lapachol K562Chronic Myeloid Leukemia16.04 ± 3.21[1]
Lucena-1Doxorubicin-resistant Leukemia20.84 ± 6.48[1]
DaudiBurkitt's Lymphoma25.55 ± 5.06[1]
β-Lapachone HeLaCervical Cancer8.87 (48h) / 10.73 (24h)
ACP02Gastric Adenocarcinoma~3.0 (µg/mL)[2]
MCF7Breast Cancer~2.2 (µg/mL)[2]
HCT116Colon Cancer~1.9 (µg/mL)[2]
HEPG2Liver Cancer~1.8 (µg/mL)[2]
Etoposide BGC-823Gastric Cancer43.74 ± 5.13
HeLaCervical Cancer209.90 ± 13.42
A549Lung Cancer139.54 ± 7.05
Camptothecin HT29Colon Cancer0.037 - 0.048
LOXMelanoma0.037 - 0.048
SKOV3Ovarian Cancer0.037 - 0.048

Note: IC50 values can vary between studies due to different experimental conditions.

Core Mechanisms of Action

The anticancer activity of this compound and related naphthoquinones is believed to be multifactorial, primarily revolving around the induction of oxidative stress and the inhibition of essential DNA maintenance enzymes.

Generation of Reactive Oxygen Species (ROS)

A hallmark of many naphthoquinones is their ability to undergo redox cycling within the cell, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This surge in ROS creates a state of oxidative stress, overwhelming the cell's antioxidant defenses and triggering a cascade of damaging events, including lipid peroxidation, protein damage, and DNA strand breaks, ultimately culminating in apoptosis.

ROS_Generation This compound This compound Redox_Cycling Intracellular Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

ROS Generation Pathway
Topoisomerase Inhibition

Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and repair. The inhibition of these enzymes leads to the accumulation of DNA strand breaks, genomic instability, and ultimately, cell death. Lapachol and its derivatives have been shown to inhibit both Topoisomerase I and Topoisomerase II.[3] It is highly probable that this compound shares this mechanism, disrupting the DNA replication fork and inducing a lethal level of DNA damage in rapidly proliferating cancer cells.

Topoisomerase_Inhibition cluster_replication DNA Replication Fork DNA DNA Topoisomerase Topoisomerase II DNA->Topoisomerase resolves supercoils DSB Double-Strand Breaks Topoisomerase->DSB leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Topoisomerase Apoptosis Apoptosis DSB->Apoptosis

Topoisomerase II Inhibition Workflow
Modulation of Apoptotic Pathways

The induction of apoptosis is a key outcome of this compound's anticancer activity. This programmed cell death is triggered by both the extrinsic and intrinsic pathways. The accumulation of ROS and DNA damage, as previously described, are potent activators of the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis. Western blot analysis for cleaved caspase-3 and cleaved PARP are standard methods to confirm the induction of apoptosis.

Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experimental assays are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, lapachol, etoposide, or camptothecin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS.

Protocol 3: Apoptosis Analysis by Western Blot
  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic markers.

Western_Blot_Workflow start Cell Lysates sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

Genetic Validation of Deoxylapachol's Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic approaches to validate the molecular target of Deoxylapachol, a promising naphthoquinone with antineoplastic properties. This document outlines supporting experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

This compound, a naturally occurring 1,4-naphthoquinone, has demonstrated significant potential as an antifungal and antineoplastic agent. Identifying and validating its molecular target is a critical step in advancing its development as a therapeutic. Genetic approaches offer a precise and powerful means to confirm the on-target activity of small molecules like this compound. This guide focuses on the genetic validation of NAD(P)H: quinone oxidoreductase 1 (NQO1) as the primary target of this compound and its analogs.

Target Validation: The Central Role of NQO1

Biochemical and genetic studies strongly indicate that the cytotoxic effects of this compound and related naphthoquinones are mediated by the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). NQO1 is a two-electron reductase that is notably overexpressed in many solid tumors, making it an attractive target for cancer-specific therapies.

The proposed mechanism involves the NQO1-dependent futile redox cycling of this compound. NQO1 reduces the quinone to an unstable hydroquinone, which then rapidly auto-oxidizes back to the parent compound, generating significant reactive oxygen species (ROS). This massive oxidative stress leads to DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), severe depletion of NAD+ and ATP, and ultimately, a unique form of programmed cell death.

Genetic validation, specifically through siRNA-mediated knockdown of NQO1, has provided direct evidence for its role in the activity of this compound's close analog, deoxynyboquinone. Studies have shown that silencing the NQO1 gene rescues cancer cells from the cytotoxic effects of these compounds, confirming that NQO1 is the critical molecular target.

Comparative Performance of NQO1-Targeting Compounds

The following table summarizes the performance of this compound's analog, deoxynyboquinone, in comparison to another well-characterized NQO1-bioactivatable drug, β-lapachone.

CompoundTargetCell LineIC50 (µM)Genetic Validation MethodOutcome of Genetic Validation
DeoxynyboquinoneNQO1A549 (NSCLC)~0.15siRNA knockdown of NQO1Rescue from drug-induced lethality
β-lapachoneNQO1A549 (NSCLC)~3.0siRNA knockdown of NQO1Rescue from drug-induced lethality

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Detailed methodologies for the key genetic validation experiments are provided below to facilitate reproducibility.

Protocol 1: siRNA-Mediated Knockdown of NQO1

This protocol describes the transient knockdown of NQO1 in a cancer cell line (e.g., A549) to assess its role in this compound's cytotoxicity.

Materials:

  • A549 cells (or other NQO1-expressing cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • siRNA targeting NQO1 (pre-designed and validated)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent (or similar)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for Western blotting (see Protocol 2)

Procedure:

  • Cell Seeding: The day before transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of NQO1 siRNA or control siRNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the 500 µL of siRNA-Lipofectamine complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation, add 2 mL of complete growth medium to each well without removing the transfection complexes.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for NQO1 protein depletion.

  • Validation of Knockdown: After the incubation period, harvest the cells to validate the knockdown of NQO1 protein expression using Western blotting (see Protocol 2).

  • Cytotoxicity Assay: Once knockdown is confirmed, the transfected cells can be treated with this compound or a vehicle control to assess the effect of NQO1 depletion on drug sensitivity using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

Protocol 2: Validation of NQO1 Knockdown by Western Blotting

This protocol is used to confirm the reduced expression of the NQO1 protein following siRNA transfection.

Materials:

  • Cell lysates from siRNA-transfected and control cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against NQO1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against NQO1 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in the genetic validation of this compound's target.

G cluster_0 This compound Mechanism of Action This compound This compound NQO1 NQO1 This compound->NQO1 2e- reduction Hydroquinone Hydroquinone NQO1->Hydroquinone Hydroquinone->this compound Auto-oxidation ROS ROS Hydroquinone->ROS Generates DNA_Damage DNA_Damage ROS->DNA_Damage PARP1_Hyper PARP1_Hyper DNA_Damage->PARP1_Hyper NAD_ATP_Depletion NAD_ATP_Depletion PARP1_Hyper->NAD_ATP_Depletion Cell_Death Cell_Death NAD_ATP_Depletion->Cell_Death G cluster_1 siRNA Knockdown Workflow Start Seed A549 Cells Transfection Transfect with NQO1 siRNA or Control siRNA Start->Transfection Incubation Incubate for 48-72h Transfection->Incubation Validation Validate Knockdown (Western Blot) Incubation->Validation Treatment Treat with This compound Validation->Treatment Analysis Assess Cell Viability Treatment->Analysis

A Head-to-Head Comparison of Deoxylapachol Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

Deoxylapachol, a naphthoquinone of significant interest to researchers in drug development for its potential therapeutic properties, is primarily sourced from plant materials such as Tecomella undulata and Stereospermum suaveolens. The efficiency of extracting this bioactive compound is paramount for research and potential commercial applications. This guide provides an objective comparison of common extraction methods, supported by available experimental data for a closely related compound, lapachol, to infer the most effective strategies for this compound isolation.

Comparative Analysis of Extraction Yields

Extraction MethodPlant SourceSolventExtraction TimeYield (% w/w)Reference
Microwave-Assisted ExtractionTecomella undulata (Inner Bark)Methanol6 minutes3.6%[1]
Water BathTecomella undulata (Inner Bark)Ethanol75 hours3.4%[2]
Soxhlet ExtractionTecomella undulata (Inner Bark)Ethanol4 hours0.5%[2]
PercolationTecomella undulata (Aerial Parts)MethanolNot Specified5.2% (of total extract)[3]
PercolationTecomella undulata (Aerial Parts)DichloromethaneNot Specified3.6% (of total extract)[3]
PercolationTecomella undulata (Aerial Parts)HexaneNot Specified2.1% (of total extract)[3]

Note: The percolation data represents the yield of the total plant extract, not the specific yield of the target compound.

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on established methods for phytochemical extraction and can be adapted for the specific isolation of this compound.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a modern technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.

Protocol:

  • Sample Preparation: The inner bark of Tecomella undulata is collected, shade-dried, and coarsely powdered.

  • Extraction: A known quantity of the powdered plant material is placed in a microwave-safe vessel with a suitable solvent, such as methanol.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation for a short duration, for instance, 6 minutes.[1]

  • Filtration: After extraction, the mixture is filtered to separate the extract from the plant residue.

  • Concentration: The solvent is evaporated from the filtrate, typically under reduced pressure, to obtain the crude extract.

  • Purification: The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.

Water Bath Extraction

This conventional method involves heating the solvent and plant material at a controlled temperature in a water bath.

Protocol:

  • Sample Preparation: The inner bark of Tecomella undulata is dried and powdered.

  • Extraction: The powdered material is placed in a flask with ethanol.

  • Heating: The flask is placed in a water bath maintained at a constant temperature, for example, 50°C, for an extended period, such as 75 hours, to achieve optimal extraction.[2]

  • Filtration and Concentration: The extract is filtered and concentrated as described in the MAE protocol.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.

Protocol:

  • Sample Preparation: The bark of Tecomella undulata is dried and powdered.

  • Apparatus Setup: The powdered material is placed in a thimble within the main chamber of a Soxhlet apparatus. The extraction solvent, such as chloroform or ethanol, is placed in the distillation flask below.

  • Extraction Process: The solvent is heated, and its vapor travels up a distillation arm and condenses in a condenser. The condensed solvent drips into the thimble containing the plant material, extracting the desired compounds. When the liquid level in the thimble chamber reaches a certain point, it is siphoned back into the distillation flask. This cycle is repeated for a set duration, for example, 4 to 8 hours.[2][4]

  • Concentration: Once the extraction is complete, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of bioactive compounds.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder.

  • Extraction: The powdered sample is suspended in a suitable solvent (e.g., ethanol) in a vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out for a specific duration and at a controlled temperature.

  • Filtration and Concentration: Following ultrasonication, the extract is filtered and the solvent is removed to obtain the crude extract.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for phytochemical extraction and the biosynthetic pathway of this compound.

Experimental_Workflow A Plant Material Collection (e.g., Tecomella undulata bark) B Drying and Pulverization A->B C Extraction (e.g., MAE, Soxhlet, UAE) B->C D Filtration C->D E Solvent Evaporation (Concentration) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography, HPLC) F->G H Isolated this compound G->H I Characterization (e.g., NMR, Mass Spectrometry) H->I

General workflow for this compound extraction.

Deoxylapachol_Biosynthesis Shikimate_Pathway Shikimate Pathway Isochorismate Isochorismate Shikimate_Pathway->Isochorismate SEPHCHC SEPHCHC Isochorismate->SEPHCHC o_Succinylbenzoate o-Succinylbenzoate SEPHCHC->o_Succinylbenzoate DHNA_CoA DHNA-CoA o_Succinylbenzoate->DHNA_CoA DHNA 1,4-Dihydroxy-2-naphthoic acid DHNA_CoA->DHNA This compound This compound DHNA->this compound MEP_Pathway MEP Pathway DMAPP DMAPP MEP_Pathway->DMAPP DMAPP->this compound

Simplified this compound biosynthesis pathway.

References

Unveiling the Bioactive Potential of Deoxylapachol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxylapachol, a naturally occurring naphthoquinone, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's bioactivity, drawing upon published findings to offer a clear perspective on its performance against its well-studied precursor, Lapachol, and other relevant alternatives. We delve into its anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activity: A Focus on Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action is believed to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, Lapachol, against different cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Not SpecifiedData not available in searched literature
LapacholHuman Leukemic Cells>100[1]
LapacholEsophageal Cancer (WHCO1)>50[2]
β-lapachoneHeLa (Cervical Adenocarcinoma)2.8 - 36.9[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound or the comparator compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Induction of Apoptosis

The anticancer activity of naphthoquinones like this compound is often linked to the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. One of the key proposed mechanisms involves the generation of ROS, which can trigger the intrinsic apoptotic pathway.

This compound This compound ROS ROS Generation This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.

Anti-inflammatory Activity: Membrane Stabilization

This compound's potential as an anti-inflammatory agent has been investigated through its ability to stabilize red blood cell membranes, a common in vitro model for assessing anti-inflammatory activity.

Comparative Anti-inflammatory Data
CompoundAssayResultsReference
This compound HRBC Membrane StabilizationData not available in searched literature
LapacholCarrageenan-induced paw edema (in vivo)Reduced edema
Experimental Protocol: HRBC Membrane Stabilization Assay

This assay assesses the ability of a compound to protect human red blood cell (HRBC) membranes from lysis induced by hypotonic solutions or heat.

Procedure:

  • HRBC Suspension Preparation: Fresh human blood is collected and centrifuged to separate the red blood cells. The cells are washed with isotonic saline and resuspended to a concentration of 10% (v/v).[4]

  • Reaction Mixture: The reaction mixture consists of the HRBC suspension, a hypotonic solution (to induce lysis), and various concentrations of this compound or a standard anti-inflammatory drug (e.g., diclofenac sodium).[4]

  • Incubation: The mixture is incubated at 37°C for 30 minutes.[5]

  • Centrifugation and Measurement: The tubes are centrifuged, and the absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured spectrophotometrically at 560 nm.[4]

  • Calculation: The percentage of membrane stabilization is calculated by comparing the absorbance of the treated samples to that of the control (with 100% hemolysis).[4]

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. While the specific effects of this compound on these pathways require further investigation, the general mechanism involves the suppression of pro-inflammatory cytokine production.

Inflammatory_Stimuli Inflammatory Stimuli Signaling_Pathways NF-κB / MAPK Pathways Inflammatory_Stimuli->Signaling_Pathways This compound This compound This compound->Signaling_Pathways Inhibition Cytokine_Production Pro-inflammatory Cytokine Production Signaling_Pathways->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation

Figure 2. General anti-inflammatory signaling pathway.

Antimicrobial Activity: Targeting Microbial Growth

This compound and its analogs have shown promise as antimicrobial agents against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for Lapachol and its derivatives against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Not SpecifiedData not available in searched literature
Lapachol ThiosemicarbazoneStaphylococcus aureus-[6]
Lapachol ThiosemicarbazoneEnterococcus faecalis-[6]
Lapachol SemicarbazoneStaphylococcus aureus-[6]
Lapachol SemicarbazoneEnterococcus faecalis-[6]
β-lapachoneStaphylococcus aureus (MRSA)7.81[7]
β-lapachoneEscherichia coli125[7]

Note: Specific MIC values for this compound were not available in the searched literature. The data for Lapachol derivatives are provided for comparative context. MIC values for thiosemicarbazone and semicarbazone derivatives of lapachol were reported in µmol/mL in the source and have not been converted.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilutions: The antimicrobial agent (this compound) is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the microorganism.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial susceptibility of a compound like this compound is a systematic process.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound This compound Stock Solution Serial_Dilution Serial Dilution in Microplate Compound->Serial_Dilution Microorganism Microbial Culture Inoculation Inoculation Microorganism->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Figure 3. Workflow for MIC determination by broth microdilution.

Conclusion

This guide consolidates the currently available published data on the bioactivity of this compound, with a comparative look at its parent compound, Lapachol, and other derivatives. While the existing literature suggests that this compound possesses promising anticancer, anti-inflammatory, and antimicrobial properties, there is a clear need for further research to quantify these effects and elucidate the specific molecular mechanisms involved. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to replicate and expand upon these initial findings, ultimately contributing to a more comprehensive understanding of this compound's therapeutic potential. Future studies should focus on obtaining specific IC50 and MIC values for this compound against a wider range of cancer cell lines and microbial strains, as well as investigating its effects on key inflammatory signaling cascades. Such data will be crucial for advancing this natural compound through the drug discovery and development pipeline.

References

Safety Operating Guide

Proper Disposal of Deoxylapachol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, is recognized for its cytotoxic, antifungal, and anticancer properties.[1][2] Due to its hazardous nature, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[3] This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is used to minimize exposure. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust or aerosols.[4][5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3][4]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[3][4]

  • Body Protection: Wear impervious, fire/flame-resistant clothing and a lab coat.[3][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

An accessible safety shower and eye wash station should be available in the immediate work area.[3]

Accidental Release and Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][4] Remove all sources of ignition.[4] The following steps should be taken to contain and clean up the spill:

  • Avoid Dust Formation: Do not create dust from powdered this compound.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses, as it is very toxic to aquatic life.[3][4]

  • Absorption: For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3][5]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces. Use spark-proof tools for collection.[4]

  • Decontamination: Scrub contaminated surfaces and equipment with alcohol.[3][5]

  • Disposal: Place all contaminated materials into a suitable, closed, and clearly labeled container for disposal at an approved waste facility.[3][4]

This compound Disposal Protocol

The primary method for this compound disposal is through an approved hazardous waste disposal plant.[3] Do not dispose of this compound down the drain or in regular waste streams.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsed containers, in a designated and properly sealed waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, until it can be collected for disposal.[3]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company. The material may be incinerated under controlled conditions in an approved incinerator.[6]

  • Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national environmental regulations.[6]

Data Summary: Hazard and Disposal Information
PropertyInformationCitation
Chemical Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
CAS Number 3568-90-9[4]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant. Incineration under controlled conditions may be used.[3][6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]
Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Handling & Use cluster_1 Waste Segregation & Storage cluster_2 Final Disposal cluster_3 Accidental Spill Protocol A Handle this compound (Wear Full PPE) B Generate Waste (Unused chemical, contaminated items) A->B C Collect Waste in Designated, Sealed Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in Cool, Dry, Ventilated Area D->E F Arrange for Professional Waste Collection E->F G Transport to Licensed Waste Disposal Facility F->G H Dispose via Approved Method (e.g., Incineration) G->H I Confirm Compliance with All Regulations H->I Spill Spill Occurs Spill_1 Evacuate & Ventilate Spill->Spill_1 Spill_2 Contain Spill (Prevent entry to drains) Spill_1->Spill_2 Spill_3 Absorb & Collect (Use spark-proof tools) Spill_2->Spill_3 Spill_4 Decontaminate Area Spill_3->Spill_4 Spill_4->C Dispose of spill waste as hazardous material

Caption: Workflow for the safe disposal of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.